molecular formula C21H20OS B14632198 5H-1-Benzothiopyran-5-one, 2,3,4,6,7,8-hexahydro-2,4-diphenyl- CAS No. 54342-75-5

5H-1-Benzothiopyran-5-one, 2,3,4,6,7,8-hexahydro-2,4-diphenyl-

Cat. No.: B14632198
CAS No.: 54342-75-5
M. Wt: 320.4 g/mol
InChI Key: ZGMWDANJSPSWTD-UHFFFAOYSA-N
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Description

5H-1-Benzothiopyran-5-one, 2,3,4,6,7,8-hexahydro-2,4-diphenyl- is a chemical compound belonging to the class of benzothiopyrans These compounds are characterized by a fused ring structure containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-1-Benzothiopyran-5-one, 2,3,4,6,7,8-hexahydro-2,4-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diphenyl-1,3-butadiene with sulfur and oxygen sources in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Various substitution reactions can occur at the phenyl rings or the thiopyran ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5H-1-Benzothiopyran-5-one, 2,3,4,6,7,8-hexahydro-2,4-diphenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-1-Benzothiopyran-5-one, 2,3,4,6,7,8-hexahydro-2,4-diphenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4H-1-Benzopyran-4-one: Another compound with a similar fused ring structure but containing oxygen instead of sulfur.

    2,3-Dihydro-4H-1-benzopyran-4-one: A reduced form of benzopyran with different chemical properties.

    4H-1-Benzothiopyran-4-one: A closely related compound with slight structural variations.

Uniqueness: 5H-1-Benzothiopyran-5-one, 2,3,4,6,7,8-hexahydro-2,4-diphenyl- is unique due to its specific substitution pattern and the presence of both sulfur and oxygen in its ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

54342-75-5

Molecular Formula

C21H20OS

Molecular Weight

320.4 g/mol

IUPAC Name

2,4-diphenyl-2,3,4,6,7,8-hexahydrothiochromen-5-one

InChI

InChI=1S/C21H20OS/c22-18-12-7-13-19-21(18)17(15-8-3-1-4-9-15)14-20(23-19)16-10-5-2-6-11-16/h1-6,8-11,17,20H,7,12-14H2

InChI Key

ZGMWDANJSPSWTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(S2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1

Origin of Product

United States

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